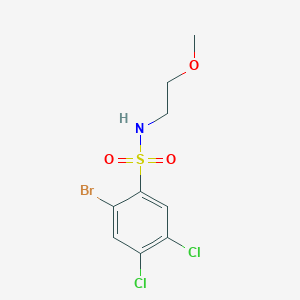

2-bromo-4,5-dichloro-N-(2-methoxyethyl)benzenesulfonamide

Description

2-Bromo-4,5-dichloro-N-(2-methoxyethyl)benzenesulfonamide is a halogenated benzenesulfonamide derivative featuring a bromo and dichloro substituent pattern on the aromatic ring, coupled with a 2-methoxyethyl group attached to the sulfonamide nitrogen. The electron-withdrawing halogen substituents (Br, Cl) likely enhance the electrophilicity of the sulfonamide group, influencing binding affinity and metabolic stability.

Properties

IUPAC Name |

2-bromo-4,5-dichloro-N-(2-methoxyethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrCl2NO3S/c1-16-3-2-13-17(14,15)9-5-8(12)7(11)4-6(9)10/h4-5,13H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTGPDZRGSDCOBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNS(=O)(=O)C1=CC(=C(C=C1Br)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrCl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4,5-dichloro-N-(2-methoxyethyl)benzenesulfonamide typically involves the bromination and chlorination of a benzenesulfonamide precursor. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperature and pressure to ensure selective substitution at the desired positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to handle the reagents and control the reaction conditions. The process may include steps such as purification and crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4,5-dichloro-N-(2-methoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of different sulfonamide derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and electrophiles such as alkyl halides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzenesulfonamide derivatives, while oxidation and reduction reactions can produce different sulfonamide compounds.

Scientific Research Applications

2-bromo-4,5-dichloro-N-(2-methoxyethyl)benzenesulfonamide has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-4,5-dichloro-N-(2-methoxyethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms, along with the sulfonamide group, contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Boronic Acid Derivatives with Methoxyethyl Groups

A study on fungal HDAC inhibitors identified [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid as a potent inhibitor of Magnaporthe oryzae RPD3, achieving 50% inhibition of appressorium formation at 1 µM, comparable to trichostatin A (1.5 µM) .

2-Bromo-N-(4,5-Dimethylisoxazol-3-Yl)-N-(Methoxymethyl)Benzenesulfonamide

This analog (CAS: 415697-57-3) replaces the dichloro and 2-methoxyethyl groups with a methoxymethyl and dimethylisoxazole substituent .

Physical Properties

Pharmacokinetic and Mechanistic Insights

- Solubility : The 2-methoxyethyl group in the target compound may improve water solubility compared to purely hydrophobic analogs, as seen in ’s oligonucleotide drug SPINRAZA, which utilizes 2'-O-(2-methoxyethyl) modifications for enhanced bioavailability .

- Enzyme Inhibition : The dichloro and bromo substituents in the target compound could mimic the trichostatin A’s cap group in HDAC binding, leveraging halogen-π interactions for potency .

Biological Activity

2-Bromo-4,5-dichloro-N-(2-methoxyethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, mechanism of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₄BrCl₂N₃O₂S

- Molecular Weight : 375.24 g/mol

- CAS Number : 415697-57-3

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its antimicrobial properties. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains have been documented, showcasing the compound's effectiveness.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 6.72 |

| Escherichia coli | 6.63 |

| Pseudomonas aeruginosa | 8.00 |

| Acinetobacter baumannii | 7.50 |

These values suggest that the compound could be a promising candidate for further development as an antimicrobial agent.

The mechanism of action of this compound primarily involves the inhibition of dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria. By mimicking para-aminobenzoic acid (PABA), the compound competes with this substrate, thereby blocking the synthesis of folate and ultimately inhibiting bacterial growth.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : In a controlled study, various derivatives of sulfonamides were tested against resistant strains of bacteria. The results indicated that modifications in the molecular structure significantly affected antimicrobial potency. The presence of halogens like bromine and chlorine enhanced the binding affinity to bacterial enzymes, thus improving efficacy .

- Pharmacokinetic Studies : A study investigated the interaction of similar sulfonamide compounds with human serum albumin (HSA). It was found that these compounds exhibit moderate to strong binding affinities to HSA, which is crucial for their distribution and therapeutic efficacy in vivo .

- In Vivo Studies : Animal models were used to assess the anti-inflammatory properties of related sulfonamide compounds. Results showed significant reductions in carrageenan-induced paw edema, indicating potential applications in treating inflammatory conditions .

Q & A

Q. Table 1: Representative Reaction Conditions from Literature

| Step | Solvent | Base | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Sulfonylation | Dichloromethane | TEA | 0–5 | 75–85 | |

| Bromination | DMF | – | 25 | 60–70 | |

| Methoxyethylation | THF | NaH | Reflux | 80–90 |

Basic Research Question: Which analytical techniques are recommended for confirming the purity and structure of this compound?

Methodological Answer:

A combination of spectroscopic and chromatographic methods ensures accurate characterization:

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is typical for research-grade material) .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxyethyl group at δ 3.2–3.5 ppm) .

- X-ray Crystallography : Resolves stereochemical ambiguities and confirms sulfonamide connectivity .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 427.89) .

Q. Table 2: Key Analytical Signatures

| Technique | Critical Data Points | Reference |

|---|---|---|

| ¹H NMR | Br/Cl substituents (δ 7.3–7.8 ppm) | |

| X-ray | Dihedral angle: S-N-C-O ≈ 120° | |

| HRMS | Exact mass: 426.87 (C₁₃H₁₂BrCl₂NO₃S) |

Advanced Research Question: How can researchers address challenges in regioselective halogenation during the synthesis of polyhalogenated benzenesulfonamides?

Methodological Answer:

Regioselectivity in bromination and chlorination is influenced by:

- Directing Groups : The methoxyethyl group directs electrophilic substitution to the para position relative to the sulfonamide .

- Reagent Choice : Use N-bromosuccinimide (NBS) in DMF for controlled bromination at low temperatures (0–5°C) .

- Competitive Halogenation : Sequential halogenation (Cl first, Br second) minimizes cross-reactivity, as seen in analogous compounds .

Case Study : In 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide, bromination at the ortho position was achieved using HBr/H₂O₂ under acidic conditions .

Advanced Research Question: What strategies are effective in resolving conflicting spectroscopic data during structural elucidation of sulfonamide derivatives?

Methodological Answer:

Discrepancies between NMR, crystallography, and computational models require:

- Dynamic NMR Analysis : Detects rotational barriers in the sulfonamide group (e.g., coalescence temperature studies) .

- DFT Calculations : Predicts ¹³C NMR shifts and compares them to experimental data (error margins < 2 ppm) .

- Cross-Validation : Correlate X-ray-derived bond lengths with IR spectra (e.g., S=O stretches at 1150–1300 cm⁻¹) .

Example : In N-(5-chloro-2-methoxyphenyl)benzenesulfonamide, X-ray data resolved conflicting NOESY correlations by confirming a planar sulfonamide moiety .

Advanced Research Question: How does the methoxyethyl group influence the compound’s solubility and reactivity?

Methodological Answer:

The methoxyethyl side chain enhances:

- Solubility : Increases polarity, improving solubility in polar solvents (e.g., logP reduction by ~0.5 units) .

- Hydrogen Bonding : The ether oxygen acts as a hydrogen-bond acceptor, influencing crystal packing and biological target interactions .

- Metabolic Stability : Ethylene glycol-derived groups resist oxidative degradation compared to alkyl chains .

Q. Table 3: Comparative Solubility Data

| Derivative | Solubility in Water (mg/mL) | logP | Reference |

|---|---|---|---|

| Parent sulfonamide (no methoxyethyl) | 0.12 | 3.8 | |

| Methoxyethyl derivative | 0.45 | 3.3 |

Advanced Research Question: What mechanistic insights explain the compound’s potential bioactivity?

Methodological Answer:

The bromo and chloro substituents enhance electrophilic interactions with biological targets:

- Enzyme Inhibition : The sulfonamide group binds to zinc-containing enzymes (e.g., carbonic anhydrase) via S=O⋯Zn²⁺ interactions .

- DNA Intercalation : Planar aromatic systems with halogens may intercalate into DNA, as observed in chlorinated benzothiazoles .

- Antimicrobial Activity : Halogenated sulfonamides disrupt folate biosynthesis in bacteria, akin to sulfa drugs .

Key Reference : Structural analogs like 4-(benzenesulfonyl)-N-benzothiazolyl derivatives show IC₅₀ values of 1–10 µM against E. coli .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.